molecular formula C10H15BrMgO2 B14278808 magnesium;2-pent-4-ynoxyoxane;bromide CAS No. 169170-74-5

magnesium;2-pent-4-ynoxyoxane;bromide

Katalognummer: B14278808
CAS-Nummer: 169170-74-5
Molekulargewicht: 271.43 g/mol
InChI-Schlüssel: HKZOEMFTUSGLNE-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Magnesium;2-pent-4-ynoxyoxane;bromide is an organometallic compound that combines magnesium, bromine, and an organic moiety containing an oxane ring and a pent-4-ynoxy group. This compound is of interest in organic synthesis due to its potential reactivity and applications in various chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of magnesium;2-pent-4-ynoxyoxane;bromide typically involves the reaction of magnesium with an appropriate organic halide in the presence of a suitable solvent. One common method is the Grignard reaction, where magnesium metal reacts with an organic bromide in an anhydrous ether solvent to form the desired organomagnesium compound . The reaction is usually carried out under an inert atmosphere to prevent the reaction of magnesium with moisture or oxygen.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with reflux condensers to maintain the reaction temperature and prevent the loss of volatile solvents. The reaction mixture is typically stirred continuously to ensure complete reaction of the magnesium metal with the organic bromide.

Analyse Chemischer Reaktionen

Types of Reactions

Magnesium;2-pent-4-ynoxyoxane;bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include carbonyl compounds (for nucleophilic addition), oxidizing agents (for oxidation reactions), and various nucleophiles (for substitution reactions). The reactions are typically carried out under anhydrous conditions to prevent the hydrolysis of the organomagnesium compound.

Major Products Formed

The major products formed from reactions with this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic addition to a carbonyl compound would yield an alcohol, while oxidation reactions could produce ketones or carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Magnesium;2-pent-4-ynoxyoxane;bromide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of magnesium;2-pent-4-ynoxyoxane;bromide involves the formation of a reactive organomagnesium species that can participate in nucleophilic addition, substitution, and other reactions. The magnesium atom acts as a Lewis acid, coordinating with the organic moiety and facilitating the transfer of electrons to electrophilic centers . This coordination enhances the reactivity of the compound and allows it to participate in a wide range of chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Magnesium;2-pent-4-ynoxyoxane;bromide is unique due to its specific combination of an oxane ring and a pent-4-ynoxy group, which imparts distinct reactivity and selectivity in chemical reactions. This uniqueness makes it valuable in the synthesis of complex organic molecules and in applications requiring specific functional group transformations.

Eigenschaften

CAS-Nummer

169170-74-5

Molekularformel

C10H15BrMgO2

Molekulargewicht

271.43 g/mol

IUPAC-Name

magnesium;2-pent-4-ynoxyoxane;bromide

InChI

InChI=1S/C10H15O2.BrH.Mg/c1-2-3-5-8-11-10-7-4-6-9-12-10;;/h10H,3-9H2;1H;/q-1;;+2/p-1

InChI-Schlüssel

HKZOEMFTUSGLNE-UHFFFAOYSA-M

Kanonische SMILES

[C-]#CCCCOC1CCCCO1.[Mg+2].[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.